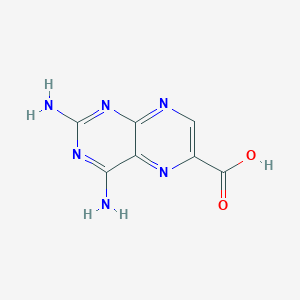

2,4-Diaminopteridine-6-carboxylic acid

Description

Contextual Significance within the Pteridine (B1203161) Class of Heterocyclic Compounds

Pteridines are a vital class of bicyclic heterocyclic compounds that are widespread in nature and play crucial roles in a myriad of biological processes. mdpi.commdpi.com The pteridine nucleus is a fundamental component of essential biomolecules such as folic acid and biopterin, which are involved in cellular metabolism and signaling. The discovery of pteridines is historically linked to the vibrant pigments found in the wings of butterflies, with the name "pteridine" itself derived from the Greek word "pteron," meaning wing. mdpi.com

The significance of the pteridine scaffold lies in its versatile chemical nature, which allows for a wide range of biological activities. mdpi.com Derivatives of pteridine have been developed into key pharmaceutical agents, including the anticancer drug methotrexate (B535133) and the diuretic triamterene. mdpi.com The 2,4-diaminopteridine (B74722) core, in particular, is a well-established pharmacophore, known for its ability to interact with various enzymes.

Historical Developments in the Research of 2,4-Diaminopteridine-6-carboxylic acid and Related Analogues

The historical journey of pteridine research began with the isolation of pigments from butterfly wings in the late 19th and early 20th centuries. mdpi.com Sir Frederick Gowland Hopkins was a pioneer in this field, initiating the first investigations into these colored compounds. researchgate.net The nomenclature for the pyrazino[2,3-d]pyrimidine nucleus as "pteridine" was proposed by scientist Wieland in 1941. mdpi.com

Research into 2,4-diaminopteridine derivatives gained significant momentum with the discovery of their potent inhibitory effects on the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of nucleic acids, and its inhibition can halt cell proliferation, a key strategy in cancer chemotherapy. nih.gov This led to the development of a wide array of 2,4-diaminopteridine analogues as potential therapeutic agents.

Current Research Paradigms and Foundational Principles

Contemporary research on this compound and its analogues is largely centered on its potential as an enzyme inhibitor and a modulator of biological pathways. The foundational principle guiding this research is the structural similarity of the 2,4-diaminopteridine scaffold to the natural substrates of various enzymes, particularly those involved in folate metabolism.

Enzyme Inhibition: A primary focus is the design of selective inhibitors for enzymes such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1). nih.gov These enzymes are vital for the survival of pathogens like Plasmodium falciparum (the causative agent of malaria) and kinetoplastid parasites. nih.gov The carboxylic acid group at the 6-position can potentially enhance binding affinity and selectivity for the target enzyme through specific interactions within the active site.

Drug Discovery and Development: The compound serves as a lead structure for the development of novel therapeutic agents. Researchers are actively synthesizing and evaluating derivatives of 2,4-diaminopteridine with various substituents to explore their structure-activity relationships (SAR). nih.gov Studies have investigated the impact of different functional groups on the biological activity of these compounds, aiming to identify candidates with improved efficacy and reduced toxicity. nih.gov

Biomarker Potential: Certain pteridine derivatives, including pterin-6-carboxylic acid, have been identified as potential biomarkers for various diseases, including cancer. nih.gov Elevated levels of specific pteridines in bodily fluids can be indicative of underlying pathological conditions. nih.gov

Interdisciplinary Perspectives and Key Research Challenges

The study of this compound necessitates a multidisciplinary approach, integrating principles from organic chemistry, biochemistry, pharmacology, and computational modeling.

Organic Synthesis: A significant challenge lies in the efficient and selective synthesis of this compound and its derivatives. The pteridine core can be challenging to functionalize due to its electronic properties and the potential for multiple reactive sites. mdpi.comresearchgate.net Developing robust synthetic routes that allow for the precise installation of the carboxylic acid group and other desired functionalities is a key area of research. mdpi.com

Biochemical and Pharmacological Evaluation: Thorough in vitro and in vivo studies are required to elucidate the biological activity of these compounds. This includes determining their inhibitory constants against target enzymes, assessing their efficacy in cellular and animal models of disease, and understanding their pharmacokinetic and pharmacodynamic properties.

Computational Chemistry: Molecular modeling and computational docking studies play a crucial role in understanding the interactions between 2,4-diaminopteridine derivatives and their biological targets. nih.gov These computational approaches can help in the rational design of more potent and selective inhibitors, but accurately predicting binding affinities for flexible and charged ligands remains a challenge.

Analytical Chemistry: The development of sensitive and reliable analytical methods is essential for the detection and quantification of this compound and its metabolites in biological samples. nih.gov Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for this purpose. schircks.ch

A primary hurdle in the research of pterins is their low solubility, which can complicate chemical transformations and biological assays. mdpi.com Furthermore, the reactivity of the pterin (B48896) scaffold is highly dependent on the specific substituents present, making it difficult to predict the outcome of chemical reactions. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2,4-diaminopteridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6O2/c8-4-3-5(13-7(9)12-4)10-1-2(11-3)6(14)15/h1H,(H,14,15)(H4,8,9,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVOUUFGXQVMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Diaminopteridine 6 Carboxylic Acid

De Novo Synthetic Routes to 2,4-Diaminopteridine-6-carboxylic acid

The de novo synthesis of this compound is a cornerstone of its chemistry, enabling the construction of the core heterocyclic system from acyclic or simpler cyclic precursors. These routes are critical for accessing the fundamental pteridine (B1203161) scaffold, upon which further chemical modifications can be performed.

Oxidative Approaches from Substituted Pteridine Precursors

One of the most direct methods for the synthesis of this compound involves the oxidation of a pre-existing 6-substituted pteridine precursor. This approach leverages the relative stability of the pteridine ring system to allow for the chemical transformation of a functional group at the C6 position.

A common precursor for this strategy is 2,4-diamino-6-hydroxymethylpteridine. The synthesis of this key intermediate is well-established and typically involves the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone. google.comgoogle.comnih.govgoogle.com The reaction conditions, particularly the pH, are crucial for favoring the formation of the desired 6-substituted isomer over the 7-substituted byproduct. google.com

The subsequent oxidation of the hydroxymethyl group to a carboxylic acid can be achieved using various oxidizing agents. A notable example in the broader pteridine context is the use of alkaline potassium permanganate (KMnO4) to oxidize a methyl group on a related pteridine ring system, lumazine, to the corresponding carboxylic acid. doaj.org This suggests that a similar oxidative transformation of the hydroxymethyl group of 2,4-diamino-6-hydroxymethylpteridine is a viable route to the target carboxylic acid.

| Precursor | Oxidizing Agent | Product | Reference |

| 6,7-dimethyl-lumazine | Alkaline KMnO4 | 6-methyl-lumazine-7-carboxylic acid | doaj.org |

| 2,4-diamino-6-hydroxymethylpteridine | Potential: KMnO4 | This compound | Analogy |

Cyclization Reactions from Pyrimidine (B1678525) and Pyrazine (B50134) Building Blocks

The construction of the pteridine ring system through the cyclization of pyrimidine and pyrazine precursors is a versatile and widely employed strategy. This approach allows for the introduction of substituents at various positions of the final pteridine core by choosing appropriately functionalized building blocks.

A primary method involves the condensation of a substituted pyrimidine, such as 2,4,5,6-tetraaminopyrimidine, with a suitable three-carbon unit that will form the pyrazine ring. google.comgoogle.comnih.govgoogle.com For the synthesis of this compound, this would typically involve an α-keto acid or a related derivative. The reaction proceeds through a series of condensation and cyclization steps to afford the final pteridine product.

The reaction conditions for these cyclizations are critical in determining the regiochemical outcome. For instance, in the synthesis of 2,4-diamino-6-hydroxymethylpteridine from 2,4,5,6-tetraaminopyrimidine and dihydroxyacetone, controlling the pH is essential to direct the cyclization towards the desired 6-substituted isomer. google.com

| Pyrimidine Precursor | Pyrazine Precursor (or equivalent) | Product | Reference |

| 2,4,5,6-Tetraaminopyrimidine | Dihydroxyacetone | 2,4-Diamino-6-hydroxymethylpteridine | google.comgoogle.comnih.govgoogle.com |

| 2,4,5,6-Tetraaminopyrimidine | α-Keto acid (e.g., α-ketoglutaric acid) | This compound derivative | General Strategy |

Regioselective Functionalization Strategies

Regioselective functionalization of the pre-formed 2,4-diaminopteridine (B74722) scaffold is a powerful tool for introducing substituents at specific positions, thereby fine-tuning the molecule's properties. These strategies are crucial for the synthesis of analogues that are not readily accessible through de novo routes.

Halogenation is a common starting point for further functionalization. For instance, treatment of 2,4-diaminopteridine 8-oxide with acetyl chloride can introduce a chlorine atom at the 6-position, yielding 2,4-diamino-6-chloropteridine. sci-hub.se This chloro-substituted pteridine can then undergo nucleophilic substitution reactions with various nucleophiles, such as thiols, to introduce a range of functional groups at the 6-position. sci-hub.se

Direct halogenation of the pteridine ring can also be achieved, although regioselectivity can be a challenge. The reactivity of the different positions on the pteridine ring towards electrophilic attack will dictate the outcome of such reactions.

Derivatization and Analogue Synthesis of this compound

The derivatization of this compound is a key area of research, aimed at exploring the structure-activity relationships of this important scaffold. Modifications can be made to both the pteridine ring system and the carboxylic acid moiety, leading to a vast array of analogues with potentially unique biological properties.

Introduction of Diverse Functional Groups at the Pteridine Scaffold

The introduction of functional groups at various positions on the pteridine ring can significantly impact the molecule's biological activity. As mentioned previously, the 6-position is a common site for modification, often starting from a halogenated intermediate. sci-hub.se

For example, 2,4-diamino-6-chloropteridine can react with a variety of thiols to yield 6-thioether substituted pteridines. sci-hub.se This provides a versatile handle for introducing a wide range of functionalities.

Furthermore, the amino groups at the 2- and 4-positions can also be functionalized, although this may require protective group strategies to achieve selectivity. The nitrogen atoms within the pteridine rings can also be targets for alkylation or other modifications.

| Starting Material | Reagent | Functional Group Introduced | Position | Reference |

| 2,4-diamino-6-chloropteridine | Arylthiols, Alkyl mercaptides | Thioether | 6 | sci-hub.se |

| 2,4-diaminopteridine | Nitrating agents | Nitro | (Regioselectivity dependent) | General Strategy |

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of this compound is a prime target for chemical modification, allowing for the synthesis of a wide range of derivatives, including esters and amides.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. This is a standard transformation that can be used to introduce a variety of alkyl or aryl groups, potentially altering the solubility and pharmacokinetic properties of the molecule.

Amide Bond Formation: The formation of amides from the carboxylic acid is another important derivatization strategy. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with an amine. This allows for the introduction of a diverse array of amino-containing fragments, including amino acids and other biologically relevant moieties. The synthesis of such amide derivatives is of significant interest in the development of new therapeutic agents. nih.gov

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amide Formation | Activating agent (e.g., SOCl2), Amine | Amide |

Preparation of N-Substituted 2,4-Diaminopteridine Derivatives

The synthesis of N-substituted 2,4-diaminopteridine derivatives is crucial for modifying the compound's physicochemical properties and for structure-activity relationship (SAR) studies. The primary methods involve the acylation of the exocyclic amino groups at the C2 and C4 positions. These reactions typically employ activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base to neutralize the acid byproduct.

The general procedure for N-acylation involves dissolving the this compound or its ester derivative in a suitable aprotic solvent. A base, often a tertiary amine like N,N-diisopropylethylamine (DIPEA), is added, followed by the dropwise addition of the acylating agent at controlled temperatures, typically starting at 0 °C and gradually warming to room temperature. The pyridine ring within a substrate can also act as an internal nucleophilic catalyst, forming an active acylammonium salt with an acyl chloride, which then undergoes intramolecular rearrangement to yield the N-acylated product. semanticscholar.org

The choice of solvent and base is critical to prevent side reactions and ensure high yields. Dichloromethane is a commonly used solvent for these reactions. semanticscholar.org The reactivity of the two amino groups can differ, potentially allowing for selective substitution under carefully controlled conditions, although protecting group strategies are often necessary for achieving regioselectivity.

| Acylating Agent | Base | Potential N-Substituted Product | Reference |

|---|---|---|---|

| Benzoyl chloride | DIPEA | N-Benzoyl-2,4-diaminopteridine-6-carboxylic acid | semanticscholar.org |

| Acetic anhydride | Pyridine | N-Acetyl-2,4-diaminopteridine-6-carboxylic acid | nih.gov |

| Trifluoroacetic anhydride | DIPEA | N-Trifluoroacetyl-2,4-diaminopteridine-6-carboxylic acid | unifiedpatents.com |

| Boc-anhydride | DMAP | N-tert-Butoxycarbonyl-2,4-diaminopteridine-6-carboxylic acid | semanticscholar.org |

Multi-step Synthetic Sequences for Complex Pteridine Structures

2,4-Diaminopteridine derivatives serve as vital intermediates in the multi-step synthesis of more complex and pharmacologically significant molecules, such as the antifolate drug Methotrexate (B535133). A well-documented synthetic route starts with 2,4,5,6-tetraaminopyrimidine, which undergoes cyclization to form the pteridine core. unifiedpatents.comgoogle.comgoogle.com

A key sequence, known as the Piper-Montgomery process, involves the following steps:

Pteridine Ring Formation: 2,4,5,6-Tetraaminopyrimidine hydrochloride is reacted with dihydroxyacetone in an aqueous solution. Strict pH control at 5.5 ± 0.2 is essential to preferentially favor the formation of the desired intermediate, 2,4-diamino-6-hydroxymethylpteridine, over isomeric byproducts. unifiedpatents.comgoogle.comgoogle.com

Halogenation: The resulting 6-hydroxymethylpteridine is converted to its hydrobromide salt. This intermediate is then treated with triphenyldibromophosphorane. This step serves a dual purpose: it converts the 6-hydroxymethyl group into a more reactive 6-bromomethyl group and simultaneously protects the 2- and 4-amino groups as triphenylphosphazine derivatives to prevent side reactions in the subsequent step. unifiedpatents.comgoogle.com

Alkylation/Coupling: The protected 6-bromomethylpteridine intermediate is then coupled with the diethyl ester of N-(p-methylaminobenzoyl)-L-glutamic acid. This alkylation step forms the core structure of Methotrexate. google.com

Deprotection and Hydrolysis: The final steps involve the hydrolysis of the phosphazino protecting groups and the ester groups to yield Methotrexate. google.com

This sequence highlights the utility of the diaminopteridine scaffold in building complex molecular architectures through a series of controlled chemical transformations.

| Step | Key Reactant(s) | Key Intermediate/Product | Reference |

|---|---|---|---|

| 1 | 2,4,5,6-Tetraaminopyrimidine, Dihydroxyacetone | 2,4-Diamino-6-hydroxymethylpteridine | unifiedpatents.comgoogle.com |

| 2 | 2,4-Diamino-6-hydroxymethylpteridine HBr, Triphenyldibromophosphorane | 2,4-Bis(triphenylphosphazino)-6-bromomethylpteridine HBr | unifiedpatents.comgoogle.com |

| 3 | Protected 6-bromomethylpteridine, Diethyl N-(p-methylaminobenzoyl)-L-glutamate | Methotrexate Diethyl Ester (protected) | google.com |

| 4 | Methotrexate Diethyl Ester | Methotrexate | google.com |

Mechanistic Investigations of this compound Formation and Degradation

Understanding the mechanisms of formation and degradation is critical for controlling the synthesis and ensuring the stability of pteridine derivatives.

Photodegradation Pathways and Products

Pteridine derivatives are known to be sensitive to ultraviolet (UV) radiation. Studies on the closely related folic acid have elucidated a common photodegradation pathway that is also relevant to pterin-6-carboxylic acid derivatives. Upon exposure to UVA radiation, the initial cleavage often occurs at the C9-N10 bond of the parent molecule (folic acid), leading to the formation of a pteridine derivative and p-aminobenzoyl-L-glutamic acid. researchgate.net

The pteridine fragment, specifically 6-formylpterin, is a primary photoproduct. This aldehyde is then susceptible to further photo-oxidation. researchgate.netnih.gov This subsequent reaction converts the formyl group at the C6 position into a carboxylic acid, yielding pterin-6-carboxylic acid. researchgate.netnih.gov Both 6-formylpterin and pterin-6-carboxylic acid are effective photosensitizers, capable of generating reactive oxygen species (ROS) upon further UVA exposure, which can accelerate degradation and potentially cause phototoxicity in biological contexts. nih.govyoutube.com With prolonged UV exposure, pterin-6-carboxylic acid can undergo decarboxylation to yield 2-amino-4-hydroxypteridine. researchgate.net

| Parent Compound (Analogue) | Primary Photoproduct | Secondary Photoproduct | Final Photoproduct | Reference |

|---|---|---|---|---|

| Folic Acid | 6-Formylpterin | Pterin-6-carboxylic acid | 2-Amino-4-hydroxypteridine | researchgate.netnih.gov |

Oxidative Cleavage Mechanisms in Analytical Contexts

Oxidative cleavage is a key degradation pathway and can be exploited in analytical methods to break down the pteridine ring for characterization. The reaction mechanism depends heavily on the oxidant used.

With strong oxidants like potassium permanganate, the reaction can be complex. Mechanistic studies on 6,7,8-trimethyllumazine, a related pteridine derivative, show that the initial step involves the rate-determining removal of a proton from a methyl group (e.g., at C7) to form an enolate-anion intermediate. ubc.ca This intermediate then undergoes electron transfer to the permanganate, creating a radical species that reacts further to form a manganate ester. This ester subsequently decomposes, leading to cleavage of the side chain and formation of an oxo-lumazine and formaldehyde. ubc.ca

In biological or enzymatic contexts, specific cleavage patterns are observed. For instance, the bacterium Pseudomonas fluorescens has been shown to degrade pterine-6-carboxylic acid by splitting the pteridine ring. nih.gov The mechanism involves enzymatic action that liberates carbon dioxide from the C2 position of the pyrimidine ring. This ring-opening degradation yields simpler, identifiable products such as pyrazine-2-carboxylic acid and pyrazine-2-carboxamide, which can be used for analytical quantification. nih.gov

| Context | Oxidant/Agent | Proposed Mechanism | Identified Products | Reference |

|---|---|---|---|---|

| Chemical Oxidation | Potassium Permanganate (on lumazine analogue) | Proton abstraction, electron transfer, manganate ester formation, decomposition | 6,8-Dimethyl-7-oxolumazine, Formaldehyde | ubc.ca |

| Microbial Degradation | Pseudomonas fluorescens | Enzymatic cleavage of pyrimidine ring with CO2 liberation from C2 | Pyrazine-2-carboxylic acid, Pyrazine-2-carboxamide | nih.gov |

Stability Studies under Controlled Reaction Conditions

The stability of 2,4-diaminopteridine derivatives is highly dependent on environmental factors, particularly pH and temperature. This is evident during their synthesis, where precise control of reaction conditions is necessary to prevent the formation of unwanted isomers and degradation products.

During the formation of the pteridine ring by condensing 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone, the pH of the reaction medium is the most critical factor influencing the product distribution. The synthesis of the desired 2,4-diamino-6-hydroxymethylpteridine is optimally performed at a pH of 5.5 ± 0.2. google.comgoogle.com Deviation from this narrow pH range leads to a significant increase in the formation of impurities. At higher pH values (more basic conditions), the formation of the isomeric 7-hydroxymethylpteridine is favored. google.com Conversely, at lower pH values (more acidic conditions), a 6-methylpteridine byproduct becomes more prominent. google.comgoogle.com This demonstrates that the pteridine system is susceptible to acid- and base-influenced side reactions, which can alter the final structure.

| Condition | pH Range | Observed Outcome | Reference |

|---|---|---|---|

| Optimal Synthesis | 5.5 ± 0.2 | Maximized yield of 2,4-diamino-6-hydroxymethylpteridine | google.comgoogle.com |

| Basic | > 5.7 | Increased formation of 7-hydroxymethylpteridine isomer | google.com |

| Acidic | < 5.3 | Increased formation of 6-methylpteridine byproduct | google.comgoogle.com |

Biochemical Pathways and Enzyme Mediated Interactions of 2,4 Diaminopteridine 6 Carboxylic Acid

Role as a Metabolic Intermediate in Pteridine (B1203161) and Folate Biosynthesis

Pteridines are a class of heterocyclic compounds that serve as crucial metabolic intermediates in the biosynthetic pathways of various essential cofactors and vitamins. nih.govnih.gov These pathways are fundamental for cellular processes, including the synthesis of nucleic acids and the metabolism of amino acids. ontosight.aiontosight.ai The dysregulation of pteridine metabolism has been observed in several diseases, highlighting its importance in cellular homeostasis. nih.govontosight.ai

Pteridine metabolism involves a complex network of biochemical reactions that synthesize and break down pteridine compounds. ontosight.ai In human cells, these pathways are linked to both the de novo synthesis of pteridines from guanosine (B1672433) triphosphate (GTP) and the metabolism of folate-derived pteridines. nih.gov Folic acid, a synthetic pteridine, can be metabolized into various derivatives. nih.gov One documented pathway involves the conversion of folic acid to 6-formylpterin, then to 6-carboxypterin (a related, but distinct, compound from 2,4-Diaminopteridine-6-carboxylic acid), and subsequently to pterin (B48896). nih.gov

Studies utilizing breast cancer cell models have provided insights into these pathways. Research indicates that folic acid is a primary driver for the metabolism of pteridine derivatives. nih.gov However, investigations dosing these cell lines with 6-carboxypterin did not result in a significant increase in pterin, suggesting that in this specific cellular context, the primary enzymatic pathway from folic acid to pterin proceeds through intermediates like dihydrofolic acid rather than through 6-carboxypterin. nih.gov This positions certain pteridine derivatives not as obligatory intermediates in the main biosynthetic route but potentially as products of alternative or side reactions. nih.gov Some pteridine derivatives may represent terminal endpoints in the metabolic pathway. nih.gov

Pteridines are integral to the structure and function of folates (Vitamin B9), which are essential cofactors for one-carbon transfer reactions. researchgate.net These reactions are vital for the synthesis of thymidine, purines, and several amino acids, making the folate pathway a critical component of cellular proliferation and maintenance. nih.govnih.gov Dihydrofolate reductase (DHFR) is a key enzyme in this cycle, responsible for regenerating the active form, tetrahydrofolate, from dihydrofolate. nih.govmdpi.com

While this compound itself is not a central, recurring intermediate in the canonical folate cycle, related 2,4-diaminopteridine (B74722) compounds are well-known for their interaction with this pathway. nih.govnih.gov For instance, certain pathogenic organisms that cannot synthesize folate de novo can utilize salvaged pteridine precursors. nih.gov More significantly, the 2,4-diaminopteridine scaffold is the core structure of potent folate pathway inhibitors, such as methotrexate (B535133). nih.gov Some studies have explored the hypothesis that simpler 2,4-diaminopteridine precursors could be converted by parasite enzymes into potent DHFR inhibitors like aminopterin (B17811) or methotrexate, effectively hijacking the parasite's own metabolic machinery. nih.gov This demonstrates a critical interaction with the folate cycle, albeit as a precursor to an inhibitor rather than a direct biosynthetic intermediate. nih.gov

Mechanistic Studies of Enzyme Interactions

The 2,4-diaminopteridine core is a well-established pharmacophore that targets enzymes within the folate pathway, most notably Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1). nih.govnih.gov These enzymes are crucial for maintaining the cellular pool of reduced folates and pterins. nih.govnih.gov

Derivatives of 2,4-diaminopteridine are known to be potent inhibitors of DHFR from various species, including bacteria, parasites, and humans. nih.govnih.govdoaj.org The binding affinity is often exceptionally high, with dissociation constants (KD) or inhibitory constants (Ki) in the nanomolar or even picomolar range. nih.govnih.gov For example, the well-known DHFR inhibitor methotrexate binds to E. coli DHFR with an equilibrium dissociation constant of 9.5 nM. nih.govresearchgate.net

While specific kinetic data for this compound is not extensively detailed in the available literature, studies on closely related analogs provide significant insight. The potency of these inhibitors is highly dependent on the substituents at the 6- and 7-positions of the pteridine ring. For instance, 6,7-disubstituted 2,4-diaminopteridines have been identified as potent and selective inhibitors of DHFR from pathogens like Pneumocystis carinii and Toxoplasma gondii. nih.gov One such compound, 6,7-dibutyl-2,4-diaminopteridine, showed a 50% inhibitory concentration (IC50) of 0.082 µM against P. carinii DHFR. nih.gov Similarly, other 2,4-diaminopteridine derivatives have been developed as submicromolar inhibitors of Leishmania major PTR1, with Ki values as low as 0.04 µM. nih.gov

| Compound | Target Enzyme | Organism | Inhibition Value (IC50 / Ki) | Reference |

|---|---|---|---|---|

| Methotrexate | DHFR | Escherichia coli | 9.5 nM (KD) | nih.govresearchgate.net |

| 6,7-dibutyl-2,4-diaminopteridine | DHFR | Pneumocystis carinii | 0.082 µM (IC50) | nih.gov |

| Compound 1b (a 2,4-diaminopteridine derivative) | PTR1 | Leishmania major | 0.04 µM (Ki) | nih.gov |

| Compound 1c (a 2,4-diaminopteridine derivative) | PTR1 | Leishmania major | 0.10 µM (Ki) | nih.gov |

The primary mechanism by which 2,4-diaminopteridine derivatives interact with enzymes like DHFR is through competitive inhibition. researchgate.net These molecules are structural analogs of the natural substrate, 7,8-dihydrofolate. nih.gov They bind to the same active site on the enzyme, preventing the binding and subsequent reduction of the actual substrate. mdpi.com The exceptionally tight binding of inhibitors like methotrexate effectively blocks the enzyme's function, leading to a depletion of tetrahydrofolate and the cessation of DNA synthesis and cell division. nih.govmdpi.com

In some pathogenic trypanosomatids, the enzyme PTR1 provides a metabolic bypass. nih.govnih.gov When DHFR is inhibited, PTR1 can still reduce pterins and folates, ensuring parasite survival. nih.gov Therefore, compounds that can inhibit both DHFR and PTR1 are of significant therapeutic interest. nih.gov The 2,4-diaminopteridine scaffold has been successfully used to design such dual-target inhibitors. nih.gov

The high-affinity binding of 2,4-diaminopteridine inhibitors to DHFR is well-characterized structurally. The recognition is driven by a series of specific interactions between the ligand and amino acid residues in the enzyme's active site. mdpi.comresearchgate.net A key feature of this molecular recognition is the formation of strong hydrogen bonds between the 2,4-diamino groups of the pteridine ring and a conserved acidic residue in the active site, typically an aspartic acid or glutamic acid (e.g., Glu-30 in human DHFR). mdpi.com

Biochemical Effects of Carboxylic Acid Functionality on Enzyme Activity

The carboxylic acid group at the 6-position of the pteridine ring is a critical functional group that can significantly influence the compound's interaction with enzymes. In general, a carboxylate group, being ionized at physiological pH, can participate in crucial electrostatic interactions and hydrogen bonding with amino acid residues in the active site of an enzyme. mdpi.com These interactions are often key determinants for the binding affinity and specificity of a molecule for its target enzyme.

For instance, in the context of dihydrofolate reductase (DHFR), an enzyme that is a common target for antifolate drugs, the glutamate (B1630785) moiety of the natural substrate, dihydrofolate, and inhibitors like methotrexate, contains a carboxylic acid group that forms a salt bridge with a conserved arginine residue in the active site. This interaction is vital for the high-affinity binding of these molecules. mdpi.com Given the structural resemblance, it is plausible that the carboxylic acid functionality of this compound could mediate similar interactions with the active sites of pteridine-binding enzymes. The presence of this acidic group can facilitate anchoring the molecule within the binding pocket, thereby potentially modulating the enzyme's catalytic activity.

| Compound/Class | Target Enzyme | Reported Activity/Significance |

| 2,4-Diaminopteridine Derivatives | Dihydrofolate Reductase (DHFR) | Known inhibitors; activity is dependent on substituents. mdpi.com |

| Substituted 2,4-Diaminopteridines | Inducible Nitric Oxide Synthase (iNOS) | Some derivatives show potent inhibitory activities. nih.gov |

| Methotrexate (a 2,4-diaminopteridine derivative) | Dihydrofolate Reductase (DHFR) | Potent inhibitor used in chemotherapy. The carboxylate groups of its glutamate moiety are crucial for binding. mdpi.com |

Redox Chemistry and Radical Scavenging Properties in Biological Contexts

Pteridine derivatives are known to exhibit a range of redox behaviors and can act as antioxidants. nih.govtandfonline.comnih.govresearchgate.net The redox chemistry of these compounds is complex and is influenced by the nature and position of substituents on the pteridine core. The presence of amino and other electron-donating groups can enhance the radical scavenging potential of the molecule. nih.govtandfonline.comnih.govresearchgate.net

The antioxidant activity of pteridines can be attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. nih.govtandfonline.comnih.govresearchgate.net Various studies on N-substituted 2,4-diaminopteridines have demonstrated their capacity to act as potent radical scavengers in different assays. nih.govtandfonline.comnih.govresearchgate.net For example, certain derivatives have shown excellent hydroxyl radical scavenging activity. tandfonline.com

Analysis of Electron Donor Properties and Radical Species Formation

The electron donor capacity of a molecule is a key determinant of its antioxidant activity. Theoretical calculations on 2,4-diaminopteridine suggest that it possesses electron-donating properties. pnas.org The highest occupied molecular orbital (HOMO) energy is an indicator of the electron-donating ability of a molecule; a higher HOMO energy corresponds to a greater tendency to donate electrons. The presence of two amino groups on the pteridine ring of this compound is expected to increase the electron density of the aromatic system, thereby enhancing its electron-donating potential.

Upon donating an electron, a radical cation is formed. The stability of this radical species is crucial for the antioxidant efficacy of the parent molecule. In pteridine systems, the unpaired electron can often be delocalized over the bicyclic ring system, which contributes to the stability of the resulting radical. The specific nature of the radical species formed from this compound has not been experimentally characterized. However, based on the general reactivity of similar compounds, it is likely that the initial radical cation could undergo further reactions or be stabilized through resonance.

While specific experimental antioxidant data for this compound is lacking, the table below presents data for related 2,4-diaminopteridine derivatives to illustrate their radical scavenging potential.

| Derivative | Assay | IC50 / % Inhibition |

| N-substituted 2,4-diaminopteridine (Compound 18g in source) | Linoleic acid peroxidation | 0.1 μM nih.govtandfonline.com |

| Various N-alkylated 2,4-diaminopteridines | Hydroxyl radical scavenging | Many derivatives showed higher activity than the reference compound Trolox. tandfonline.com |

| N-substituted 2,4-diaminopteridines | Inhibition of soybean lipoxygenase | IC50 values as low as 100 nM have been reported. nih.govtandfonline.comnih.govresearchgate.net |

It is important to note that the antioxidant and radical scavenging properties can be significantly modulated by the nature of the substituents on the pteridine core. nih.govtandfonline.comnih.govresearchgate.net

Advanced Analytical Methodologies for the Research of 2,4 Diaminopteridine 6 Carboxylic Acid

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) stands as a cornerstone for the separation and analysis of pteridines, including 2,4-diaminopteridine-6-carboxylic acid. Its versatility allows for various method adaptations to suit the polar nature of these compounds.

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful tool for comprehensive pteridine (B1203161) profiling, offering high sensitivity and selectivity. elsevierpure.com This methodology is essential for the simultaneous analysis of multiple pteridine derivatives in complex biological samples such as urine and cell lysates. nih.govmdpi.com In a typical HPLC-MS/MS workflow for pteridine analysis, a procedural calibration method is often employed to minimize matrix effects and enhance accuracy. mst.edu

Researchers have developed extensive pterinomics workflows using HPLC-MS/MS for the concurrent analysis of numerous pteridine derivatives. elsevierpure.com These methods have demonstrated excellent sensitivity, with detection limits often in the low µg/L range, which is comparable or superior to existing techniques. nih.gov The validation of these methods typically includes assessments of spiked recovery, accuracy, and precision to ensure reliable quantification. elsevierpure.com For instance, a study on intracellular pteridine profiling reported method detection limits ranging from 0.1 to 3.0 µg/L and reproducibility with a relative standard deviation (RSD) of 2.1-5.4%. nih.gov

Table 1: Performance Characteristics of a Validated HPLC-MS/MS Method for Pteridine Profiling

| Parameter | Reported Value Range | Reference |

|---|---|---|

| Method Detection Limits (MDL) | 0.025 - 0.5 µg L-1 | elsevierpure.com |

| Accuracy (Spiked Recovery) | 88 - 112% | elsevierpure.com |

| Precision (RSD) | 0 - 6% | elsevierpure.com |

Due to the polar nature of this compound and other pteridines, conventional reversed-phase HPLC can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) has become an effective alternative for the analysis of such polar compounds. cuni.cz HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, facilitating the retention of polar analytes. thermofisher.com

The retention mechanism in HILIC for pteridines is often a mixed-mode of hydrophilic partitioning, adsorption, and ion exchange, which is influenced by the mobile phase composition, buffer type, pH, and concentration. nih.gov A variety of HILIC columns are available, including those with neutral (silica, diol, amide), cationic (triazole), and zwitterionic (sulfobetaine) phases. nih.gov For the separation of polar pteridines, zwitterionic phases like ZIC-HILIC have been shown to provide strong retention. nih.gov The optimization of HILIC methods is highly dependent on the ionization state of the analytes. nih.gov

Table 2: HILIC Column Types and Their Primary Retention Mechanisms for Polar Analytes

| Stationary Phase Type | Primary Retention Mechanism(s) | Reference |

|---|---|---|

| Silica, Diol, Amide | Hydrophilic Partitioning | nih.gov |

| Triazole (Cationic) | Electrostatic Interactions, Hydrogen Bonding | nih.gov |

| Sulfobetaine (Zwitterionic) | Strong Hydrophilic Partitioning, Weak Electrostatic Interactions | thermofisher.comnih.gov |

A specialized HPLC technique involves the on-line pre-column oxidative cleavage of a parent compound to generate this compound, which is then detected. This method is particularly well-documented for the analysis of methotrexate (B535133). The process is based on the oxidative cleavage of methotrexate into highly fluorescent products, including this compound and 2,4-diaminopteridine-6-carboxaldehyde.

In this setup, the sample flows through a reactor packed with an oxidizing agent, such as cerium(IV) trihydroxyhydroperoxide (CTH). The resulting fluorescent products are then enriched on the head of an analytical column, often an ODS (octadecylsilyl) column, before final separation and detection. This combination of on-line oxidation and solid-phase enrichment significantly enhances the sensitivity of the method, allowing for the determination of very low levels of the parent compound.

Spectroscopic Characterization in Research Settings

Spectroscopic methods are indispensable for the fundamental characterization of this compound and for monitoring its behavior in various chemical and biological systems.

UV-Vis spectrophotometry is a fundamental technique for the analysis of compounds containing chromophores. Pteridines, with their heterocyclic ring system, exhibit characteristic UV-Vis absorption spectra. For pterin-6-carboxylic acid, a structurally similar compound, the UV-Vis spectrum displays a peak at approximately 288 nm and another at around 350 nm. usra.edu These absorption maxima can be used to monitor the progress of chemical reactions involving the pteridine ring system.

A significant application of UV-Vis spectrophotometry is the determination of the acid dissociation constant (pKa) of a molecule. ijper.org This is achieved by measuring the changes in the UV spectrum of the compound across a range of pH values. nih.gov The absorbance is plotted against pH, resulting in a sigmoidal curve from which the pKa can be determined at the inflection point. ijper.org For accurate pKa determination, the compound must have a chromophore near the ionization site, and the absorption spectra of the dissociated and undissociated forms should differ. nih.gov

Table 3: General Steps for pKa Determination using UV-Vis Spectrophotometry

| Step | Description | Reference |

|---|---|---|

| 1 | Prepare a series of buffer solutions with a range of known pH values. | nih.gov |

| 2 | Dissolve the compound of interest at a constant concentration in each buffer solution. | nih.gov |

| 3 | Record the UV-Vis spectrum for each solution. | nih.gov |

| 4 | Plot the absorbance at a selected wavelength (where the change is maximal) against the pH. | ijper.org |

| 5 | Determine the pKa from the inflection point of the resulting sigmoid curve. | ijper.org |

Many pteridine derivatives are naturally fluorescent, a property that can be exploited for highly sensitive quantitative analysis. This compound is a fluorescent product of the oxidative cleavage of methotrexate, and its fluorescence is utilized for detection in the HPLC methods described previously. The eluent from the HPLC column is monitored at specific excitation and emission wavelengths to quantify the compound.

Beyond simple quantification, the fluorescent properties of pteridine derivatives can be harnessed for sensing applications. For example, a structurally related compound, 2,4-diamino-6,7-dimethylpteridine, has been investigated as a fluorescent ligand for binding to specific sites in RNA duplexes, demonstrating the potential of the diaminopteridine scaffold in the development of fluorescent probes. nih.gov The development of fluorescent sensors often relies on changes in fluorescence intensity or wavelength upon interaction with a target analyte. This can involve fluorescence quenching or enhancement, providing a measurable signal for the presence and concentration of the target.

Nuclear Magnetic Resonance (NMR) for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and structural analysis of organic molecules, including this compound. It provides detailed information about the molecular structure, including the carbon-hydrogen framework and the local environment of each atom. copernicus.org

¹H NMR and ¹³C NMR are fundamental one-dimensional techniques used for this purpose. In ¹H NMR, the chemical shift of each proton provides insight into its electronic environment. Protons attached to the pteridine ring are expected to appear in the aromatic region of the spectrum, while the protons of the amino groups would exhibit signals that can be influenced by solvent and temperature. youtube.com Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is particularly noteworthy, typically resonating at a significantly downfield chemical shift (160-180 ppm). youtube.comlibretexts.org The chemical shift of the carboxylic acid carbon can also serve as a sensitive probe for subtle structural features and intermolecular interactions like hydrogen bonding. nih.gov

For a more detailed conformational analysis, two-dimensional (2D) NMR techniques are invaluable. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close to each other in space, which helps in determining the three-dimensional arrangement of the molecule. Exchange Spectroscopy (EXSY) is employed to study dynamic processes, such as the rotation around chemical bonds or chemical exchange, which can reveal the presence of different conformational isomers in solution. mdpi.comrsc.org The study of related carboxamide compounds has shown that duplication of NMR signals can indicate the presence of different conformers due to restricted rotation around the amide-like bonds within the pteridine system. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Pteridine Ring Proton | ¹H | 7.0 - 9.0 | The exact shift depends on the specific position on the heterocyclic aromatic ring system. |

| Amino Group Protons (-NH₂) | ¹H | 5.0 - 8.0 | Broad signals; chemical shift is highly dependent on solvent, concentration, and temperature. |

| Carboxylic Acid Proton (-COOH) | ¹H | 10.0 - 13.0 | Typically a broad singlet, highly deshielded. |

| Pteridine Ring Carbons | ¹³C | 110 - 160 | Aromatic and heteroaromatic carbons. |

| Carboxylic Acid Carbon (-COOH) | ¹³C | 165 - 185 | Carbonyl carbon, typically the most deshielded carbon atom in this region. libretexts.org |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu Each functional group has a characteristic set of vibrational modes (stretching, bending, etc.) that absorb IR radiation at specific frequencies. msu.edupressbooks.pub For this compound, IR spectroscopy can confirm the presence of its key structural features.

The carboxylic acid group gives rise to several distinct and easily identifiable absorption bands. The O-H stretching vibration of the carboxylic acid appears as a very broad and strong band in the region of 3300-2500 cm⁻¹. spectroscopyonline.comyoutube.com This broadening is a result of strong intermolecular hydrogen bonding, which forms dimers in the solid state or concentrated solutions. spectroscopyonline.com The carbonyl (C=O) stretching vibration produces a strong, sharp absorption band typically found between 1760 and 1690 cm⁻¹. pressbooks.pubpressbooks.pub

The amino groups (-NH₂) also have characteristic IR absorptions. The N-H stretching vibrations usually appear as one or two sharp bands in the 3500-3300 cm⁻¹ region. Primary amines (-NH₂) typically show two bands corresponding to symmetric and asymmetric stretching modes. The N-H bending (scissoring) vibration is observed in the 1650-1580 cm⁻¹ region. msu.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium to Strong |

| Amino Group | N-H Stretch | 3500 - 3300 | Medium (often two bands) |

| Amino Group | N-H Bend | 1650 - 1580 | Medium to Strong |

| Pteridine Ring | C=N / C=C Stretch | 1650 - 1450 | Medium to Weak |

Electrophoretic and Other Separation Techniques

The separation and analysis of pteridine derivatives, including this compound, from complex mixtures such as biological fluids, requires high-resolution separation techniques. High-Performance Capillary Electrophoresis (HPCE) has proven to be a superior method for this purpose compared to traditional High-Performance Liquid Chromatography (HPLC). nih.govacs.org

Capillary electrophoresis (CE) separates compounds based on their differential migration rates in an electric field applied across a narrow-bore fused-silica capillary. The separation is influenced by factors such as the charge-to-mass ratio of the analyte, pH of the buffer, and electroosmotic flow. For pteridines, CE offers excellent separation efficiency and resolution. nih.gov

Research has demonstrated the successful separation of various pteridine derivatives using CE coupled with highly sensitive detection methods like Laser-Induced Fluorescence (LIF). acs.org The native fluorescence of pteridines allows for their detection at very low concentrations, with detection limits reported to be under 1 x 10⁻¹⁰ M. nih.govacs.org Optimized separation of pteridine compounds, including pterin-6-carboxylic acid, has been achieved using specific buffer systems. nih.gov For instance, a buffer containing 0.1 M Tris, 0.1 M borate, and 2 mM EDTA at a pH of 8.75 has been shown to effectively separate eight different pteridine derivatives. nih.govacs.org The pH of the running buffer is a critical parameter, as it affects the charge of the acidic and basic functional groups on the pteridine molecules and thus their electrophoretic mobility. acs.org

While CE is a powerful analytical tool, HPLC is also utilized, particularly for assessing the purity of synthesized pteridine compounds. google.com

Table 3: Example Conditions for Capillary Electrophoresis of Pteridine Derivatives

| Parameter | Condition | Reference |

| Technique | High-Performance Capillary Electrophoresis (HPCE) | nih.govacs.org |

| Capillary | Fused-silica (e.g., 60 cm length, 50 µm i.d.) | nih.govacs.org |

| Running Buffer | 0.1 M Tris-0.1 M borate-2 mM EDTA | nih.govacs.org |

| Buffer pH | 8.75 | nih.govacs.org |

| Detection | Laser-Induced Fluorescence (LIF) | nih.govacs.org |

Computational and Theoretical Chemical Studies of 2,4 Diaminopteridine 6 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2,4-Diaminopteridine-6-carboxylic acid. These calculations provide a detailed understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

The HOMO is likely to be localized on the electron-rich portions of the molecule, such as the amino groups and the pteridine (B1203161) ring, indicating these are the probable sites for electrophilic attack. The LUMO, on the other hand, is expected to be distributed over the electron-deficient pyrazine (B50134) ring and the carbonyl group of the carboxylic acid, highlighting the potential sites for nucleophilic attack. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would show negative potential around the nitrogen atoms of the pteridine ring and the oxygen atoms of the carboxylic acid group, signifying their role as hydrogen bond acceptors.

Computational methods are widely used to predict various spectroscopic signatures, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: Density Functional Theory (DFT) calculations can accurately predict the 1H and 13C NMR chemical shifts. nih.govnih.govsciforum.net The predicted spectra would be characterized by signals corresponding to the protons of the amino groups, the proton on the pteridine ring, and the carboxylic acid proton. The 13C NMR spectrum would show distinct signals for the carbon atoms of the pteridine core and the carboxyl group. The accuracy of these predictions can be enhanced by considering the solvent effects and, in some cases, by averaging over different conformational isomers. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT to identify the characteristic vibrational modes. niscpr.res.inresearchgate.netsemanticscholar.org Key predicted vibrational frequencies for this compound would include:

N-H stretching vibrations from the amino groups.

C=O stretching of the carboxylic acid group.

O-H stretching of the carboxylic acid.

C-N and C=C stretching vibrations within the pteridine ring. The calculated spectra, when compared with experimental data, can help in the structural confirmation of the molecule.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions with biological macromolecules.

The conformational landscape of this compound is primarily determined by the orientation of the carboxylic acid group relative to the pteridine ring. While the pteridine ring itself is largely planar, rotation around the C6-carboxyl bond can lead to different conformers. Computational studies on pterins have indicated that the side chains can adopt various conformations, which can be influenced by their environment. nih.gov

Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule in different environments, such as in aqueous solution. nih.govresearchgate.net These simulations provide insights into the flexibility of the molecule, the stability of different conformers, and the intramolecular hydrogen bonding possibilities that might influence its shape and reactivity.

In silico methods are valuable for predicting the binding affinity and selectivity of this compound and its derivatives towards various biological targets. Pteridine derivatives are known inhibitors of enzymes such as dihydrofolate reductase (DHFR). nih.govmdpi.com Computational approaches like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) can be used to calculate the binding free energies of the ligand-protein complexes, providing a quantitative measure of the binding affinity.

These predictions can help in identifying potential biological targets and in understanding the structural features that contribute to potent and selective binding. For instance, the diaminopteridine scaffold is a key feature for binding to the active site of DHFR. The carboxylic acid group can form additional interactions, potentially enhancing binding affinity and selectivity compared to other pteridine derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Several studies have investigated the docking of 2,4-diaminopteridine (B74722) derivatives into the active sites of various enzymes, particularly dihydrofolate reductase (DHFR) and folate receptors. semanticscholar.orgijfmr.comfairdomhub.org

In the case of folate receptors, the pteridine moiety is buried deep within the binding pocket, with the glutamate (B1630785) portion being more solvent-exposed. The amino group on the pteridine ring of folic acid is known to interact with the Asp81 residue in the folate receptor α. nih.gov Derivatives of this compound are expected to adopt a similar binding mode, with the carboxylic acid group potentially forming additional interactions with the receptor.

Below is a summary of representative molecular docking studies on derivatives of 2,4-diaminopteridine with different biological targets.

| Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (if available) |

| 2,4-diaminoquinazoline analogs | Plasmodium falciparum Dihydrofolate Reductase | Asp54, Ile14, Leu/Ile164 | Good docking scores |

| N-(4-Carboxy-4-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]-benzoylamino}-butyl)-phthalamic acid | Human Dihydrofolate Reductase | Not specified | High affinity |

| Folic acid analogs with modified pteridine | Folate Receptor α | ASP81, SER174 | More negative binding energy than folic acid |

Computational Elucidation of Reaction Mechanisms

While specific computational investigations detailing the reaction mechanisms for the synthesis of this compound are not extensively found in peer-reviewed literature, the field of computational chemistry offers a powerful toolkit for such explorations. The formation of the pteridine core, a fusion of pyrimidine (B1678525) and pyrazine rings, is a key synthetic step that can be modeled to understand its intricacies. nih.gov Theoretical methods, particularly Density Functional Theory (DFT), are well-suited to elucidate the reaction pathways, identify transition states, and calculate the energetics of the synthesis of such heterocyclic compounds. jchemrev.comekb.egjchemrev.comrsc.org

A computational study of the reaction mechanism for a compound like this compound would typically proceed as follows:

Mapping the Potential Energy Surface: The initial step involves proposing a chemically plausible reaction coordinate. For pteridine synthesis, this often involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.gov The geometries of the reactants, intermediates, transition states, and products along this pathway are then optimized.

Transition State Theory: A crucial aspect of mechanistic studies is the identification and characterization of transition states. nih.govnih.gov Frequency calculations are performed to confirm that a transition state structure corresponds to a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. The energy of this transition state determines the activation energy of the reaction step.

Tautomerism and Reactivity: Computational studies are also invaluable for investigating the tautomeric forms of pteridines and their precursors. The relative stability of different tautomers can significantly impact the course of a reaction. DFT calculations have been employed to determine the relative energies of various neutral and anionic pterin (B48896) tautomers, providing a deeper understanding of their chemical behavior in different environments. researchgate.netresearchgate.netnih.gov

For instance, the Gabriel-Isay condensation is a common method for pteridine synthesis. nih.gov A computational model of this reaction for this compound would likely examine the initial nucleophilic attack of an amino group from the pyrimidine precursor onto a carbonyl group, followed by cyclization and dehydration to form the pyrazine ring.

Structure-Activity Relationship (SAR) Investigations Derived from Computational Data

Computational methods are pivotal in modern drug discovery for establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. For this compound and its derivatives, these in silico techniques can guide the design of new analogs with enhanced therapeutic properties. The primary computational tools for SAR studies are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. mdpi.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties, which are quantified by molecular descriptors. ekb.egmdpi.commdpi.com

2D-QSAR: This approach uses descriptors derived from the two-dimensional representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups.

3D-QSAR: More advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize the three-dimensional structures of the molecules. nih.govmdpi.comnih.govchemrevlett.commdpi.com These techniques generate 3D contour maps that highlight the regions where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to influence biological activity.

For a series of 2,4-diaminopteridine analogs, a 3D-QSAR study could reveal, for example, that a bulky, hydrophobic group at a certain position enhances activity, while a hydrogen bond donor at another position is detrimental. Such insights are instrumental in the rational design of more potent compounds.

Below is an interactive data table illustrating a hypothetical 2D-QSAR model for a series of pteridine derivatives, showing the relationship between various molecular descriptors and their inhibitory activity (pIC50).

| Compound | pIC50 | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors |

| Analog 1 | 7.2 | 250.2 | 2.1 | 3 | 5 |

| Analog 2 | 6.8 | 264.3 | 2.5 | 3 | 5 |

| Analog 3 | 7.5 | 248.2 | 1.9 | 4 | 5 |

| Analog 4 | 6.5 | 280.3 | 3.0 | 3 | 6 |

| Analog 5 | 7.9 | 262.2 | 2.0 | 4 | 5 |

Molecular Docking

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. mdpi.comnih.govmdpi.comresearchgate.net By simulating the interaction between this compound derivatives and a target enzyme, molecular docking can:

Identify key amino acid residues involved in binding.

Elucidate the binding mode, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Provide a rationale for the observed SAR of a series of compounds.

Predict the binding affinity, which can be used to prioritize compounds for synthesis and experimental testing.

For instance, docking studies of various pteridinone derivatives have been used to understand their interactions with protein kinases, revealing critical residues in the active site. mdpi.com Such studies for this compound could highlight the importance of the 2,4-diamino groups and the 6-carboxylic acid moiety in forming specific interactions with a target enzyme, thereby explaining their contribution to the molecule's biological activity.

2,4 Diaminopteridine 6 Carboxylic Acid As a Chemical Probe and Research Tool

Design and Application of Chemically Modified Pteridine (B1203161) Probes for Biochemical Investigations

Pteridine derivatives are intrinsically fluorescent, a property that has been harnessed through chemical modification to create sensitive probes for biochemical studies. These probes are particularly useful in nucleic acid analysis and in the development of high-throughput screening assays.

Design of Pteridine Probes:

The design of pteridine-based probes often involves modifying the core pteridine structure to enhance its fluorescent properties or to allow it to be incorporated into larger biomolecules. For instance, fluorescent pteridine guanine (B1146940) analogs, such as 3-methylisoxanthopterin (3MI) and 6-methylisoxanthopterin (6MI), and the adenine (B156593) analog, 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP), have been synthesized as phosphoramidites. nih.govnih.gov This chemical form allows for their site-specific incorporation into oligonucleotides using automated DNA synthesis. nih.govcancer.gov The fluorescence of these analogs is sensitive to their local environment, particularly the neighboring bases in a DNA sequence, making them excellent reporters of structural changes. nih.govoup.com

Applications in Biochemical Investigations:

Chemically modified pteridine probes have found diverse applications in biochemical research:

Nucleic Acid Analysis: Pteridine analogs integrated into DNA sequences serve as direct probes for monitoring subtle changes in DNA structure. nih.gov Events such as DNA bending, annealing to a complementary strand, protein binding, or enzymatic cleavage can be detected in real-time by observing changes in fluorescence intensity, lifetime, or anisotropy. oup.comcancer.gov For example, the cleavage activity of HIV-1 integrase has been measured by incorporating a 3MI probe at the cleavage site of a model DNA substrate; cleavage releases the probe from the quenching environment of the DNA, resulting in an increase in fluorescence. cancer.gov

Fluorescence Polarization (FP) Assays: Pterin-based fluorescent probes are instrumental in developing robust fluorescence polarization assays, which are widely used in high-throughput screening for drug discovery. nih.govnih.gov In a typical FP assay, a small, fluorescently labeled molecule (the probe or tracer) rotates rapidly in solution, leading to low polarization of emitted light. When the probe binds to a larger molecule, such as a protein, its rotation slows significantly, resulting in an increase in fluorescence polarization. thermofisher.com This principle has been used to develop a site-specific FP assay for dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate biosynthesis. nih.gov By designing a fluorescent probe that binds to the pterin (B48896) subsite of the enzyme, researchers can screen for inhibitors that displace the probe and cause a decrease in fluorescence polarization. nih.gov

Table 1: Examples of Chemically Modified Pteridine Probes and Their Applications

| Probe Name/Type | Modification | Application | Principle of Detection | Reference |

|---|---|---|---|---|

| 3-methylisoxanthopterin (3MI) | Guanine analog | HIV-1 Integrase Activity Assay | Increased fluorescence upon cleavage from DNA substrate | cancer.gov |

| 3-methylisoxanthopterin (3MI) | Guanine analog | DNA Hybridization Probe | Increased fluorescence when bulged out upon annealing | oup.com |

| 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) | Adenine analog | DNA Structural Analysis | Changes in fluorescence based on interactions with neighboring bases | nih.gov |

| Pterin-based FP Probe | Pterin core with linker and fluorophore | Dihydropteroate Synthase (DHPS) Inhibitor Screening | Displacement of the probe from the enzyme's active site leads to a decrease in fluorescence polarization | nih.gov |

Utilization as a Building Block in the Synthesis of Complex Heterocyclic Systems

The pteridine ring system, composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is a versatile scaffold in medicinal chemistry and organic synthesis. derpharmachemica.com 2,4-Diaminopteridine-6-carboxylic acid and related pteridines serve as valuable starting materials, or "building blocks," for the construction of more complex, polyfunctional heterocyclic molecules.

The reactivity of the pteridine core and its substituents allows for a variety of chemical transformations. For example, methods have been developed for the synthesis of polyfunctional 6-substituted pteridines starting from corresponding 6-aldehydes. researchgate.net These methods, including Wittig reactions, enable the introduction of a wide range of functional groups at the 6-position, such as alkene, ester, ketone, and cyano groups. researchgate.net The carboxylic acid group at the 6-position of this compound provides a key handle for derivatization, allowing it to be converted into esters, amides, or other functional groups, thereby facilitating its use in building larger molecular architectures.

Development of Enzyme Inhibitors for Fundamental Biological Research

The structural similarity of 2,4-diaminopteridine (B74722) derivatives to endogenous folates and pterins makes them ideal candidates for the design of enzyme inhibitors that target pteridine-binding sites. These inhibitors are crucial tools for studying enzyme function and for validating new drug targets.

Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is a critical enzyme in folate metabolism, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleic acids and amino acids. The 2,4-diaminopyrimidine (B92962) substructure, which is present in 2,4-diaminopteridines, is a well-established pharmacophore for potent DHFR inhibition. Methotrexate (B535133), a widely used anticancer and anti-inflammatory drug, is a classic example. Researchers have synthesized and evaluated numerous 6,7-disubstituted 2,4-diaminopteridines as inhibitors of DHFR from pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii. Some of these compounds have shown greater potency and selectivity for the microbial enzymes over the human enzyme, highlighting their potential as antimicrobial agents.

Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. Substituted 2,4-diaminopteridine derivatives have been prepared and evaluated for their ability to inhibit iNOS. Several of these compounds have demonstrated potent inhibitory activities, with some being more active than methotrexate in vitro. Further studies have shown that these compounds can increase blood pressure in models of septic shock and exhibit protective effects against immunological liver injury, validating their potential for research in inflammatory diseases.

Dihydropteroate Synthase (DHPS) Inhibitors: As mentioned previously, DHPS is a target for sulfonamide antibiotics. A structure-based drug design approach has been initiated to develop novel DHPS inhibitors that bind to the highly conserved pterin subsite instead of the p-aminobenzoic acid binding pocket targeted by sulfonamides. nih.gov This strategy aims to overcome common resistance mechanisms. The development of pterin-based probes and inhibitors is central to this effort. nih.gov

Table 2: 2,4-Diaminopteridine Derivatives as Enzyme Inhibitors

| Enzyme Target | Organism/Context | Example Derivative Class | Research Application |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Pneumocystis carinii, Toxoplasma gondii | 6,7-disubstituted 2,4-diaminopteridines | Development of selective antimicrobial agents |

| Inducible Nitric Oxide Synthase (iNOS) | Mammalian (in vitro and in vivo models) | Substituted 2,4-diaminopteridines | Investigation of inflammatory and septic shock pathways |

| Dihydropteroate Synthase (DHPS) | Bacillus anthracis | Pterin-based compounds | Development of novel antibacterial agents targeting the pterin subsite |

Role in Investigating Pteridine Metabolism and Pathways

Unconjugated pterins play diverse roles in biology, acting as enzyme cofactors, pigments, and signaling molecules. nih.gov 2,4-Diaminopteridine derivatives serve as important tools for elucidating the complex metabolic pathways involving these compounds.

One significant area of investigation is the catabolism of the anticancer drug methotrexate. Research has shown that patients treated with high-dose methotrexate excrete 2,4-diamino-7-hydroxy-pteridine derivatives, such as 2,4-diamino-6-hydroxymethyl-7-hydroxy-pteridine and 2,4-diamino-6-methyl-7-hydroxy-pteridine. These metabolites are likely formed by intestinal bacteria during the drug's enterohepatic circulation. The identification of these catabolites provides insight into the metabolic fate of methotrexate and raises questions about their potential interference with pteridine-dependent enzymes, which could contribute to the drug's toxicity.

Furthermore, pteridine reductases, such as PruA in Agrobacterium tumefaciens, are essential for pterin-dependent regulatory pathways, including biofilm formation. nih.gov The study of these enzymes and their substrates, which include various pterin species, is crucial for understanding these regulatory networks. nih.gov Chemically synthesized pteridines can be used as standards or probes in such metabolic studies.

Precursor for Advanced Research Materials

The chemical properties of this compound, including its rigid heterocyclic core, hydrogen bonding capabilities (amino and carboxyl groups), and potential for π-π stacking, make it an interesting precursor for the synthesis of advanced research materials. Carboxylic acids, in general, are versatile building blocks for creating materials like polyesters and cross-linkers for polymers.

While the direct application of this compound in materials science is an emerging area, related compounds offer a precedent. For example, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor to melanin, has been chemically modified at its carboxylic acid group to produce amide derivatives. These derivatives can be polymerized to form melanin-like pigments with improved solubility in alcoholic solvents, making them suitable for applications such as dermocosmetic formulations. This approach of modifying a biological precursor at its carboxylic acid function to tune the properties of the resulting material could be applied to pteridine-based systems.

Future Research Directions and Emerging Paradigms in 2,4 Diaminopteridine 6 Carboxylic Acid Studies

Development of Novel and Sustainable Synthetic Methodologies for Pteridine (B1203161) Core Structures

The synthesis of the pteridine core, the fundamental scaffold of 2,4-Diaminopteridine-6-carboxylic acid, has traditionally relied on methods that can be resource-intensive and may generate hazardous waste. ijfmr.com A significant future direction lies in the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pteridines. youtube.com Future research will likely focus on:

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Employing catalysts to improve reaction efficiency, reduce waste, and enable reactions under milder conditions. ijfmr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and biodegradability. chemistryviews.org Future investigations will explore the potential of engineered enzymes to catalyze key steps in pteridine synthesis, offering a highly sustainable and efficient alternative to traditional chemical methods.

Flow Chemistry: Continuous flow chemistry presents a paradigm shift from traditional batch processing. nih.govmdpi.com Its application to pteridine synthesis could offer several benefits:

Enhanced Safety: Handling of hazardous reagents and intermediates is safer in a closed-loop system. nih.gov

Improved Efficiency and Scalability: Precise control over reaction parameters leads to higher yields and easier scalability. mdpi.com

Reduced Reaction Times: Rapid heating and mixing in microreactors can significantly shorten reaction times. mdpi.com

| Synthetic Methodology | Key Advantages | Potential Impact on Pteridine Synthesis |

| Green Chemistry | Reduced environmental impact, increased safety, resource efficiency. | Development of eco-friendly and cost-effective methods for producing this compound and its analogs. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Enabling the synthesis of complex and chiral pteridine derivatives with high purity. chemistryviews.org |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability, reduced reaction times. nih.govmdpi.com | Facilitating the rapid and on-demand synthesis of pteridine libraries for screening and optimization. |

Integration of Systems Biology Approaches for Comprehensive Pteridine Metabolome Analysis

Understanding the intricate roles of this compound and other pteridines within a biological system requires a holistic approach. Systems biology, which integrates various "omics" data, is emerging as a powerful tool for achieving a comprehensive analysis of the pteridine metabolome.

Advanced Analytical Techniques: The development of highly sensitive and high-throughput analytical platforms is crucial for detailed metabolomic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become an indispensable tool for the simultaneous quantification of multiple pteridines in biological samples.